Cytotoxicity in Murine Leukemia vs. Other Luotonins
Among the six natural luotonin alkaloids (A-F), Luotonin A demonstrates the most potent cytotoxic activity against murine leukemia P-388 cells, a standard model for initial antitumor screening. This intra-family comparison is critical for selecting the appropriate tool compound or lead scaffold [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 1.8 μg/mL |
| Comparator Or Baseline | Luotonin B (IC50 = 5.0 μg/mL); Luotonin E (IC50 = 9.0 μg/mL); Luotonin F (IC50 = 2.3 μg/mL) |
| Quantified Difference | Luotonin A is 2.8-fold more potent than Luotonin B and 5.0-fold more potent than Luotonin E. |
| Conditions | Murine leukemia P-388 cell line |
Why This Matters
For researchers requiring a topoisomerase I poison from the luotonin class, Luotonin A is the most potent natural prototype, making it the essential reference standard for any structure-activity relationship (SAR) or mechanistic study.
- [1] Liang, J. L., Cha, H. C., & Jahng, Y. (2011). Recent advances in the studies on luotonins. *Molecules*, 16(6), 4861-4883. Table 1. View Source
